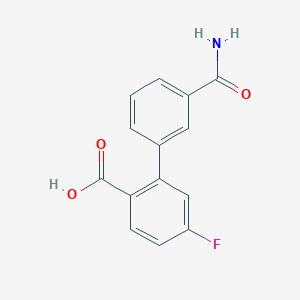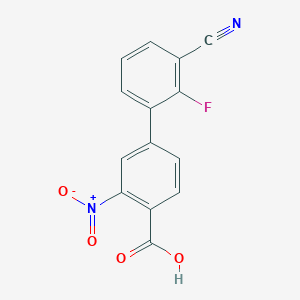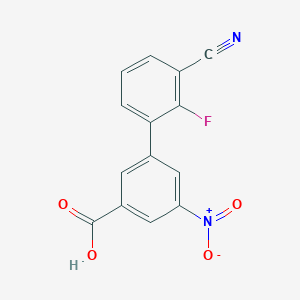
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% (2-FBA) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and methanol. It is a versatile compound, with a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. It is also used in the synthesis of various other compounds, such as dyes, pigments, and other organic compounds. Additionally, 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% is used in the synthesis of proteins, peptides, and nucleotides.
作用機序
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% acts as a molecular probe to study the structure and function of proteins and other molecules. It binds to proteins and other molecules, altering their structure and function. This binding can be used to study the structure and function of proteins, as well as to study the effects of small molecules on proteins.
Biochemical and Physiological Effects
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and tyrosine kinase. It has also been shown to reduce inflammation, reduce the production of free radicals, and inhibit the growth of cancer cells. Additionally, 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% has been shown to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a versatile compound, with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. However, 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% also has several limitations for lab experiments. It is a relatively unstable compound and can decompose under certain conditions. Additionally, it can be toxic in high concentrations and should be handled with care.
将来の方向性
The future of 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% is promising, with a wide range of potential applications. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. It could also be used in the development of new dyes, pigments, and other organic compounds. Additionally, it could be used in the development of new proteins, peptides, and nucleotides. Finally, it could be used to study the structure and function of proteins and other molecules, as well as to study the effects of small molecules on proteins.
合成法
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% is synthesized through a reaction between 4-fluorobenzoic acid and 3-aminocarbonylphenylhydrazine. This reaction occurs in aqueous solution at a pH of 4-5. The reaction is catalyzed by p-toluenesulfonic acid and yields a product with a purity of 95%.
特性
IUPAC Name |
2-(3-carbamoylphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-4-5-11(14(18)19)12(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDYYKRTTTZXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689863 |
Source


|
| Record name | 3'-Carbamoyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-76-0 |
Source


|
| Record name | 3'-Carbamoyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














